N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea
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Overview
Description
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a butyl group, a 3-chlorophenylmethyl group, and a 2,4-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea typically involves the reaction of N-butyl-N’-(2,4-dimethylphenyl)urea with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors with precise temperature and pressure controls further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted ureas or amides.
Scientific Research Applications
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the 3-chlorophenylmethyl group, resulting in different chemical and biological properties.
N-Butyl-N-[(3-bromophenyl)methyl]-N’-(2,4-dimethylphenyl)urea: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
N-Butyl-N-[(3-methylphenyl)methyl]-N’-(2,4-dimethylphenyl)urea:
Uniqueness
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88451-38-1 |
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Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-butyl-1-[(3-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C20H25ClN2O/c1-4-5-11-23(14-17-7-6-8-18(21)13-17)20(24)22-19-10-9-15(2)12-16(19)3/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,22,24) |
InChI Key |
IFNCOAFUGZBNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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